N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine
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Overview
Description
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylpentanoic acid is a synthetic organic compound It is characterized by its complex structure, which includes a chromenyl group, a hexyl chain, and an acetamido group
Preparation Methods
The synthesis of 2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylpentanoic acid typically involves multiple steps. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate to form an intermediate product. This intermediate is then reacted with hexyl bromide to introduce the hexyl group. The final step involves the reaction with 3-methylpentanoic acid under specific conditions to yield the target compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to activate potassium channels and potentiate the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This interaction affects neuronal excitability and can influence various physiological processes .
Comparison with Similar Compounds
Similar compounds include other chromenyl derivatives and acetamido acids. Compared to these compounds, 2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylpentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid
- (2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine .
This detailed overview provides a comprehensive understanding of 2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylpentanoic acid, highlighting its synthesis, reactions, applications, mechanism, and comparison with similar compounds
Properties
Molecular Formula |
C24H33NO6 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2S,3R)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C24H33NO6/c1-5-7-8-9-10-19-16(4)18-12-11-17(13-20(18)31-24(19)29)30-14-21(26)25-22(23(27)28)15(3)6-2/h11-13,15,22H,5-10,14H2,1-4H3,(H,25,26)(H,27,28)/t15-,22+/m1/s1 |
InChI Key |
AWLUIRILKQIGOQ-QRQCRPRQSA-N |
Isomeric SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)N[C@@H]([C@H](C)CC)C(=O)O)OC1=O)C |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NC(C(C)CC)C(=O)O)OC1=O)C |
Origin of Product |
United States |
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